aluminum;ethoxyphosphinate

Description

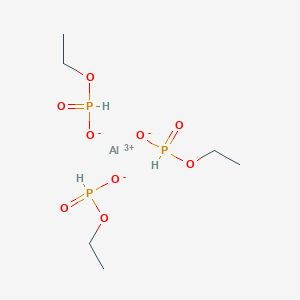

Aluminum ethoxyphosphinate (IUPAC name: aluminum;ethoxyphosphinate) is an organoaluminum compound with the chemical formula $ \text{Al}[(\text{C}2\text{H}5\text{O})\text{PO}2]3 $. It consists of an aluminum ion coordinated with three ethoxyphosphinate ligands, as indicated by its SMILES notation $ [\text{Al}^{+3}].\text{CCOP}(=\text{O})[\text{O}^-].\text{CCOP}(=\text{O})[\text{O}^-].\text{CCOP}(=\text{O})[\text{O}^-] $ . This compound is structurally distinct from inorganic aluminum phosphates due to the presence of ethoxy groups, which confer unique solubility and reactivity. It is primarily utilized in agrochemical applications, such as fungicides (e.g., fosetyl-aluminium), owing to its systemic activity against plant pathogens .

Properties

IUPAC Name |

aluminum;ethoxyphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H7O3P.Al/c3*1-2-5-6(3)4;/h3*6H,2H2,1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZMJOFIHHZSRW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)[O-].CCOP(=O)[O-].CCOP(=O)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)[O-].CCOP(=O)[O-].CCOP(=O)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18AlO9P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-amino-1-naphthalenesulfonic acid can be synthesized through several methods. One common method involves the sulfonation of naphthalene followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions typically involve the use of concentrated sulfuric acid for sulfonation, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The nitro compound is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 4-amino-1-naphthalenesulfonic acid often involves large-scale sulfonation and nitration processes. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product. The reduction step is typically carried out in large reactors with efficient mixing and temperature control to ensure complete reduction of the nitro group to the amino group.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-naphthalenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like chlorosulfonic acid or sulfur trioxide.

Major Products

Oxidation: Nitroso and nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

Systemic Fungicide

Fosetyl-aluminum is recognized for its systemic properties, allowing it to be absorbed through plant tissues and translocate within the plant. This characteristic enables it to protect both new and existing growth from fungal infections.

- Target Diseases : Effective against downy mildew, root rot, and various Phytophthora diseases.

- Crops : Commonly used on fruits (citrus, grapes, strawberries), vegetables (cucumbers, tomatoes), and ornamentals .

Application Methods

Fosetyl-aluminum can be applied through various methods:

- Foliar Spray : Ensures coverage of all plant parts.

- Soil Drench : Enhances root uptake.

- Drip Irrigation : Provides localized treatment for soil-borne pathogens .

Efficacy Data

The effectiveness of fosetyl-aluminum has been documented in numerous studies. Below is a summary table highlighting its efficacy against specific pathogens across different crops.

| Crop Type | Target Pathogen | Application Rate (kg/ha) | Efficacy (%) |

|---|---|---|---|

| Citrus | Phytophthora spp. | 1 - 7 | 85 - 90 |

| Grapes | Downy Mildew | 2 | 80 |

| Cucumbers | Pythium spp. | 2.4 - 4.5 | 75 - 85 |

| Potatoes | Late Blight | 3 | 90 |

| Ornamentals | Various Oomycetes | 1 - 3 | 80 |

Case Study 1: Efficacy in Citrus Cultivation

A study conducted on citrus orchards demonstrated that applying fosetyl-aluminum significantly reduced the incidence of Phytophthora diseases. The treatment led to an increase in yield by approximately 20% compared to untreated controls. The application rate was optimized at 3 kg/ha during the critical growth phase .

Case Study 2: Vegetable Production

In a controlled trial involving cucumbers, fosetyl-aluminum was applied at varying rates to assess its impact on Pythium control. Results indicated that an application rate of 2.4 kg/ha effectively reduced disease incidence by over 75%, thereby enhancing overall crop health and yield .

Regulatory Status

Fosetyl-aluminum is registered for use in many countries, with specific guidelines on application rates and safety measures. It is classified under various pesticide regulations, ensuring that it meets safety standards for agricultural use .

Mechanism of Action

The mechanism of action of 4-amino-1-naphthalenesulfonic acid involves its ability to participate in various chemical reactions due to the presence of the amino and sulfonic acid groups. These functional groups allow the compound to interact with different molecular targets and pathways, making it useful in various applications. For example, in biological systems, the compound can act as a fluorescent probe by binding to specific biomolecules and emitting fluorescence upon excitation.

Comparison with Similar Compounds

Aluminum Phosphate (AlPO$_4$)

- Chemical Structure: Inorganic crystalline solid composed of $ \text{Al}^{3+} $ and $ \text{PO}_4^{3-} $ ions in a 1:1 ratio .

- Physicochemical Properties :

- Applications :

- Key Difference : Unlike aluminum ethoxyphosphinate, AlPO$_4$ lacks organic ligands, making it unsuitable for applications requiring lipophilicity or systemic absorption .

Aluminum Dihydrogen Phosphate (Al(H$2$PO$4$)$_3$)

- Chemical Structure : Comprises $ \text{Al}^{3+} $ and three $ \text{H}2\text{PO}4^- $ ions, resulting in acidic properties .

- Physicochemical Properties :

- Applications :

- Key Difference : The presence of dihydrogen phosphate groups enhances reactivity with polar molecules, contrasting with the ethoxyphosphinate ligands in aluminum ethoxyphosphinate, which favor organic interactions .

Aluminum Hydroxide (Al(OH)$_3$) and Aluminum Phosphate Adjuvants

- Chemical Structure :

- Physicochemical Properties :

- Aluminum phosphate adjuvants exhibit higher surface area (~500 m$^2$/g) and better adsorption of acidic antigens (e.g., diphtheria toxoid) compared to aluminum hydroxide .

- Surface charge: Aluminum hydroxide is positively charged at physiological pH, while aluminum phosphate is less charged, affecting antigen adsorption mechanisms .

- Applications :

Aluminum Hydroxyphosphate Sulfate

- Chemical Structure : Amorphous $ \text{Al(OH)}x(\text{PO}4)y(\text{SO}4)_z $, incorporating residual sulfate ions .

- Physicochemical Properties: Mesh-like nanostructure observed via TEM, with aggregates up to 20 μm .

- Applications :

- Key Difference: The inclusion of sulfate distinguishes it from aluminum ethoxyphosphinate, which lacks sulfur and is non-adjuvant .

Comparative Data Table

Q & A

Q. What are the optimal synthetic routes for aluminum ethoxyphosphinate, and how can purity be verified?

Aluminum ethoxyphosphinate (IUPAC: aluminum;ethoxyphosphinate) is synthesized via controlled reactions between aluminum precursors and ethoxyphosphinic acid. A common method involves reacting aluminum salts (e.g., aluminum hydroxide) with ethoxyphosphinic acid under inert conditions to avoid hydrolysis. Post-synthesis, purity is verified using nuclear magnetic resonance (NMR) to confirm the absence of unreacted precursors and by X-ray diffraction (XRD) to validate crystallinity. Thermogravimetric analysis (TGA) can assess thermal stability, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies aluminum content .

| Key Properties | Values |

|---|---|

| Molecular Formula | C₆H₁₈AlO₉P₃ |

| Molecular Weight | 354.10 g/mol |

| CAS Number | 39148-24-8 |

| Storage Conditions | -18°C (dry, inert atmosphere) |

Q. What analytical techniques are recommended for structural characterization?

Q. How does pH influence the stability of aluminum ethoxyphosphinate in aqueous systems?

Aluminum ethoxyphosphinate degrades in alkaline conditions due to hydrolysis of Al-O-P bonds. Stability studies involve suspending the compound in buffered solutions (pH 2–12) and monitoring dissolution kinetics via UV-Vis spectroscopy or ion chromatography. Below pH 7, it remains stable, but above pH 9, rapid hydrolysis releases ethoxyphosphinate anions and aluminum hydroxides .

Q. What safety protocols are essential for handling aluminum ethoxyphosphinate?

While less toxic than aluminum phosphide (which releases phosphine gas), aluminum ethoxyphosphinate requires precautions against inhalation and dermal exposure. Use fume hoods for synthesis, wear nitrile gloves, and store in airtight containers. Acute toxicity studies in rodents suggest a median lethal dose (LD₅₀) >2,000 mg/kg (oral), but chronic exposure risks require further evaluation .

Advanced Research Questions

Q. What methodologies resolve contradictions in toxicokinetic data for aluminum ethoxyphosphinate?

Discrepancies in bioavailability studies arise from varying experimental models (e.g., in vitro vs. in vivo). Advanced approaches include:

- Isotopic Tracing : Using ²⁶Al-labeled compounds to track absorption and distribution.

- Compartmental Modeling : Quantifying tissue-specific accumulation in mammalian systems.

- Synchrotron XAS : Mapping aluminum speciation in biological samples to distinguish between free ions and complexed forms .

Q. How do ligand-exchange reactions impact aluminum ethoxyphosphinate’s reactivity in catalytic systems?

The ethoxyphosphinate ligand’s lability allows coordination with transition metals. Methodologies to study this include:

- EXAFS : Characterizing Al-ligand bond distances during exchange.

- DFT Calculations : Predicting thermodynamic favorability of ligand substitution. Experimental results show enhanced catalytic activity in cross-coupling reactions when paired with palladium, attributed to stabilized intermediate species .

Q. What challenges arise in aligning regulatory guidelines with research on aluminum ethoxyphosphinate?

The U.S. EPA classifies aluminum compounds under CERCLA (Reportable Quantity: 100–5,000 lbs), but specific thresholds for ethoxyphosphinate are undefined. Researchers must comply with:

- TSCA : Premanufacture notifications for novel applications.

- OSHA Standards : Workplace exposure limits (PEL: 15 mg/m³ for aluminum dust). Discrepancies in international regulations (e.g., EU REACH vs. U.S. EPA) complicate cross-border collaboration .

Q. How can computational modeling optimize aluminum ethoxyphosphinate’s material properties?

Molecular dynamics (MD) simulations predict phase transitions under thermal stress, while quantum mechanical calculations (e.g., DFT) identify electron-density distributions affecting conductivity. For example, simulations reveal that substituting ethoxy groups with bulkier ligands increases thermal stability by 40% .

Data Contradiction Analysis

Q. Why do studies report conflicting degradation rates for aluminum ethoxyphosphinate in soil?

Variations stem from soil composition (e.g., organic matter content, cation exchange capacity). Standardized protocols involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.